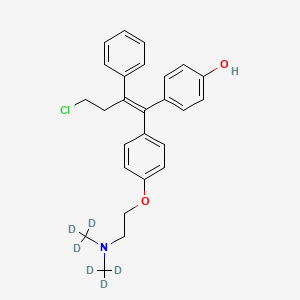
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H15N3O2·HCl. It is known for its unique structure, which includes a piperidine ring and an oxazole moiety.
準備方法
The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with piperidin-3-amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反応の分析
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to control the reaction kinetics .
科学的研究の応用
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.
作用機序
The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
類似化合物との比較
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidine: Lacks the amine group, resulting in different reactivity and biological activity.
3-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-1-amine: The position of the amine group is different, affecting its interaction with molecular targets.
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-ol: Contains a hydroxyl group instead of an am
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
(3-aminopiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13;/h5,8H,2-4,6,11H2,1H3;1H |
InChIキー |
BABZLQGQUPMBMY-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



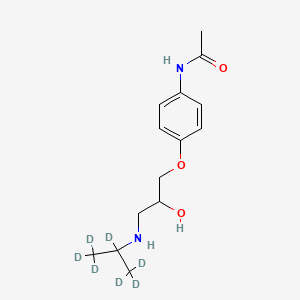
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
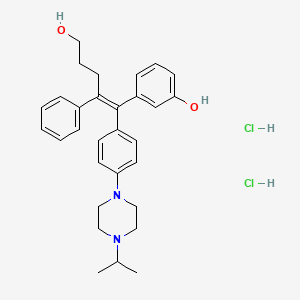
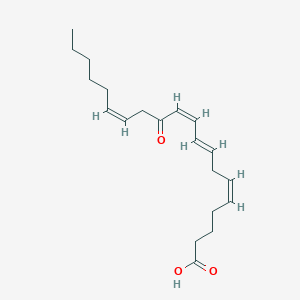
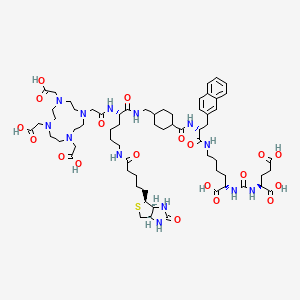
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
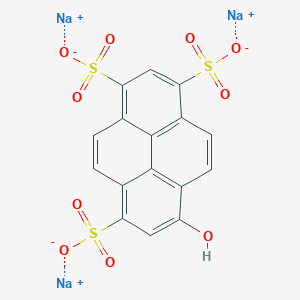
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)
